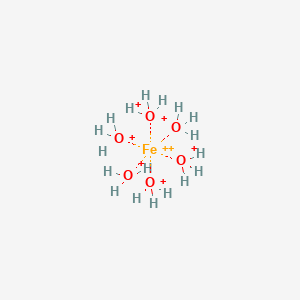
Hexaoxidanium;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaaquairon(2+) is a hexaaquairon.
Wissenschaftliche Forschungsanwendungen
Iron Metabolism and Oxidative Injury
Iron's ability to accept and donate electrons makes it vital for physiological processes and as a component in cytochromes and oxygen-binding molecules. However, it also poses a biochemical threat due to its potential to catalyze the conversion of hydrogen peroxide into free-radical ions, which can damage cellular structures. Pathological conditions can disrupt the balance of iron metabolism, exacerbating the toxicity of superoxide overproduction in various inflammatory conditions. The use of iron chelators like deferroxamine can be beneficial in controlling iron-driven oxygen toxicity in various diseases, demonstrating the intricate relationship between iron metabolism and disease pathology (Emerit, Beaumont, & Trivin, 2001).
Role in Non-Iron Overload Conditions
Iron plays a crucial role in cellular metabolism and is involved in the generation of toxic oxygen species. Studies have shown that iron chelators, such as deferroxamine, can mitigate the effects of iron in conditions without iron overload. This includes its use in diseases like rheumatoid arthritis and anthracycline cardiac poisoning, where iron's role in generating radicals can exacerbate inflammatory reactions and tissue damage (Voest, Vreugdenhil, & Marx, 1994).
Iron-Chelating Therapy
Iron's key role in the formation of harmful oxygen derivatives highlights the importance of iron-chelating therapy in preventing peroxidative damage to vital cellular structures. Deferoxamine is a notable iron chelator used clinically for preventing complications arising from iron overload. This approach has implications for managing autoimmune diseases, adult respiratory distress syndrome, and organ transplantation (Hershko & Weatherall, 1988).
Molecular Imaging of Labile Iron Pools
A study involving a probe for fluorescence Fe(2+) detection in living cells has contributed to our understanding of iron signaling and stress events. This approach is essential for studying the physiological and pathological consequences of biological iron regulation (Au‐Yeung, Chan, Chantarojsiri, & Chang, 2013).
Iron in Neurodegenerative Diseases
Iron's role in redox-driven processes and its involvement in the formation of toxic-free radicals implicate it in neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. Iron chelators are being explored as therapeutic agents for these conditions (Whitnall & Richardson, 2006).
Environmental Applications: Chromium Remediation
Research on microbially reduced Fe-bearing clay minerals for the reduction and immobilization of hexavalent chromium showcases an environmental application of iron. This study provides insights into how various clay minerals may be used for reductive immobilization of heavy metal contaminants like chromium (Bishop, Glasser, Dong, Arey, & Kovarik, 2014).
Eigenschaften
Produktname |
Hexaoxidanium;iron(2+) |
|---|---|
Molekularformel |
FeH18O6+8 |
Molekulargewicht |
169.98 g/mol |
IUPAC-Name |
hexaoxidanium;iron(2+) |
InChI |
InChI=1S/Fe.6H2O/h;6*1H2/q+2;;;;;;/p+6 |
InChI-Schlüssel |
JFCJMVGVPNMORU-UHFFFAOYSA-T |
Kanonische SMILES |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B1237424.png)
![1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1237428.png)
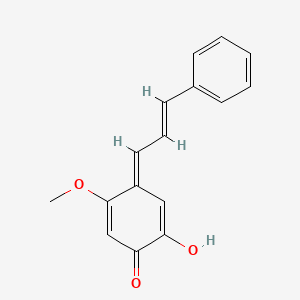
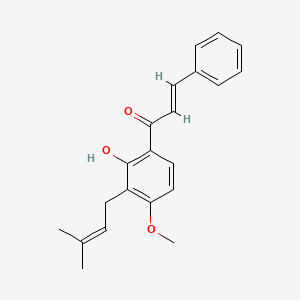
![sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1237431.png)
![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)

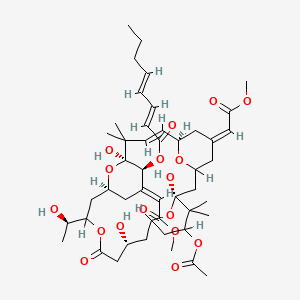
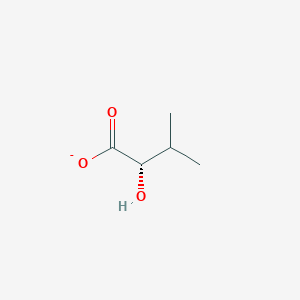
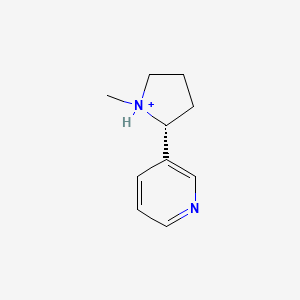

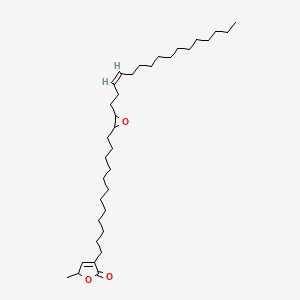

![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)